S-(N-3-Phenylpropylthiocarbamoyl)-L-cysteine
Overview
Description
S-(N-3-Phenylpropylthiocarbamoyl)-L-cysteine is a useful research compound. Its molecular formula is C13H18N2O2S2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antileukemic Activity : One study found that S-(N-phenylpropylthiocarbamoyl)cysteine, a structurally related compound, demonstrated antiproliferative activity against human leukemia 60 (HL60) cells in vitro, suggesting potential as a therapeutic compound in leukemia treatment (Adesida, Edwards, & Thornalley, 1996).
Antiretroviral/Protease Inhibitor Activity : S-Phenyl-L-cysteine, a compound related to S-(N-3-Phenylpropylthiocarbamoyl)-L-cysteine, has been regarded as having potential applicability as an antiretroviral/protease inhibitor for HIV. A study detailed the efficient preparation of optically active S-phenyl-L-cysteine through a chemoenzymatic method, suggesting its use in medical applications (Xu, Zhang, Gao, & Yue, 2019).
Ligand in Technetium-99m Labeling : Another research highlighted S-alkylated cysteines, which would include derivatives like this compound, as efficient tridentate N,O,S-donor-atom ligands for the fac-[M(CO)3]+ moiety (M=99mTc or Re). These compounds could be used in the labeling of biomolecules with triaquatricarbonyltechnetium-99m(1+) (Van Staveren, Benny, Waibel, Kurz, Pak, & Alberto, 2005).
properties
IUPAC Name |
2-amino-3-(3-phenylpropylcarbamothioylsulfanyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c14-11(12(16)17)9-19-13(18)15-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEUXBMTQJJHED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=S)SCC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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